molecular formula C16H10 B120774 Pyrene CAS No. 129-00-0

Pyrene

Cat. No. B120774
CAS RN: 129-00-0
M. Wt: 202.25 g/mol
InChI Key: BBEAQIROQSPTKN-UHFFFAOYSA-N
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Description

Pyrene is a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene rings, resulting in a flat aromatic system. It is known for its high thermal stability and extensive electron delocalization. Pyrene's unique optical and electronic properties make it a subject of interest in various fields, including materials science, supramolecular chemistry, and biological chemistry .

Synthesis Analysis

The synthesis of pyrene and its derivatives has been a focus of research due to its potential applications. Novel methods for the regioselective synthesis of functionalized pyrenes have been developed, such as the unexpected 1,2-phosphinyl migration in an AlCl3/NaCl melt, which allows for further functionalization through C-P bond activation . Additionally, indirect methods for preparing pyrenes with unusual substitution patterns have been explored, involving reduced pyrenes, transannular ring closures, and cyclizations of biphenyl intermediates . Ruthenium(III) chloride catalyzed oxidation has been used for the efficient synthesis of pyrene-4,5-diones and pyrene-4,5,9,10-tetraones .

Molecular Structure Analysis

Pyrene's structure, composed of four benzene rings, gives it a unique planar melting ring structure. This structure is the smallest condensed polycyclic aromatic hydrocarbon and has been extensively studied for its structural properties . The synthesis of pyrene-based materials often involves the creation of conjugated systems, where the molecular structure is modified to enhance properties such as solubility, fluorescence intensity, and thermal stability .

Chemical Reactions Analysis

Pyrene undergoes various chemical reactions due to its reactive aromatic system. The coordination of pyrene to metal centers results in diverse photophysical behavior, which is not observed in pyrene alone . The oxidation of pyrene with ruthenium(III) chloride and sodium periodate is another example of a chemical reaction that pyrene can undergo, leading to the formation of diones and tetraones .

Physical and Chemical Properties Analysis

Pyrene's physical and chemical properties have been the subject of many studies. It exhibits excellent thermal stability, high fluorescence quantum efficiency, and high carrier mobility . These properties are enhanced in pyrene-based materials through the incorporation of various functional groups and the formation of conjugated systems. Pyrene-based materials have been used in applications such as organic light-emitting diodes (OLEDs) due to their electroluminescent properties . Pyrene's photophysical properties are also utilized in coordination complexes and metal-organic frameworks (MOFs), leading to applications in luminescence, photocatalysis, adsorption and separation, heterogeneous catalysis, electrochemical applications, and biomedical applications .

Scientific Research Applications

Fluorescence Studies

Pyrene is utilized as a fluorescence probe in various research areas. Its unique spectral features are exploited to investigate protein structure and conformational changes. When covalently attached to protein side chains, pyrene's spectral characteristics respond sensitively to the microenvironment, enabling studies on protein folding, interactions, and dynamics (Gursharan K Bains, Arti B. Patel, & V. Narayanaswami, 2011).

Polymer Research

In the field of polymer research, pyrene is used to investigate the self-association behavior of polymers. For instance, its application in studying the self-association of poly(sulfone aminels) has revealed insights into the influence of branching degrees on polymer behavior (Chao Gao, D. Yan, & Wei Chen, 2002).

Metal-Organic Frameworks (MOFs)

Pyrene-based ligands are integral in the synthesis of MOFs due to their optical and electronic properties. These frameworks have applications in areas like luminescence, photocatalysis, and electrochemical applications (F. P. Kinik et al., 2021).

Environmental Applications

Pyrene is also used in environmental research, such as in the study of the flameless incineration of pollutants under sub-critical and supercritical water conditions. This research provides insights into the mechanisms and behavior of organic molecule incineration (J. Onwudili & Paul T. Williams, 2006).

Solar Cell Research

In solar cell research, pyrene derivatives have been used as sensitizers in dye-sensitized solar cells. Pyrene's stability and electron-accepting nature make it suitable for constructing organic dyes with high conversion efficiencies (Chunlai Yu et al., 2013).

Organic Electronics

Pyrene is thoroughly investigated for applications in organic electronics like OLEDs and OFETs. Its pure blue emitting property and high planarity make it an excellent candidate for organic semiconductor materials (Y. Gong, X. Zhan, Qianqian Li, & Zhen Li, 2016).

Coordination Chemistry

The unique photophysical properties of pyrene are harnessed in coordination chemistry. When combined with metal centres, pyrene exhibits diverse photophysical behavior, useful in various applications (Ashlee J. Howarth, M. Majewski, & M. O. Wolf, 2015).

Biophysical Studies

In biophysics, pyrene-linked lipids are employed to study membrane properties, lipid movements, and protein-lipid interactions. Its hydrophobic nature and long excited state lifetime make it a useful tool in membrane biophysics (P. Somerharju, 2002).

Safety And Hazards

Pyrene is considered hazardous. It is advised to avoid release to the environment, not to breathe its dust/fume/gas/mist/vapours/spray, and to keep away from heat/sparks/open flames/hot surfaces . It is also recommended to wear protective gloves, protective clothing, and eye protection . Pyrene is very toxic to aquatic life with long-lasting effects .

Future Directions

Pyrene-based aggregation-induced emission (AIE) active materials have been developed for various applications, including cellular imaging, theranostics, and analyte quantitation . The design and synthesis of these AIE-active pyrene derivatives are delivered, and their future scopes are discussed .

properties

IUPAC Name

pyrene
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InChI

InChI=1S/C16H10/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1-10H
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InChI Key

BBEAQIROQSPTKN-UHFFFAOYSA-N
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Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2
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Molecular Formula

C16H10
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Related CAS

41496-25-7, 17441-16-6
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DSSTOX Substance ID

DTXSID3024289
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Molecular Weight

202.25 g/mol
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Physical Description

Pyrene is a colorless solid, solid and solutions have a slight blue fluorescence. Used in biochemical research. (EPA, 1998), Dry Powder, Colorless solid, but may be yellow from impurities; [Hawley] Solid and solutions have slight blue fluorescence; [Merck Index] Yellow crystalline solid; [MSDSonline], Solid, PALE YELLOW OR COLOURLESS SOLID IN VARIOUS FORMS., Colorless solid, solid and solutions have a slight blue fluorescence.
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Boiling Point

759 °F at 760 mmHg (EPA, 1998), 394 °C, 404.00 °C. @ 760.00 mm Hg, 404 °C, 759 °F
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Flash Point

>200.0 °C (>392.0 °F)
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), In water, 0.135 mg/L at 25 °C, In water, median of 19 measured values from literature: 0.135 mg/L at 24-25 °C (average: 0.128 mg/L), Soluble in ethanol, ethyl ether, benzene, toluene; slightly soluble in carbon tetrachloride, Soluble in carbon disulfide, ligroin, Partially soluble in organic solvents, 0.000135 mg/mL at 25 °C, Solubility in water, mg/l at 25 °C: 0.135
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Density

1.27 at 73.4 °F (EPA, 1998) - Denser than water; will sink, 1.271 g/cu cm at 23 °C, 1.27 g/cm³, 1.27 at 73.4 °F
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Vapor Pressure

2.6 mmHg at 392.7 °F ; 6.90 mmHg at 429.4 °F (NTP, 1992), 0.0000045 [mmHg], 4.5X10-6 mm Hg at 25 °C, Vapor pressure, Pa at ? °C: 0.08, depends upon the specific compound
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Impurities

... The usual contaminant which gives it a yellow color is tetracene.
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Product Name

Pyrene

Color/Form

Monoclinic prismatic tablets from alcohol or by sublimation; pure pyrene is colorless, Pale yellow plates (from toluene, sublimes), Colorless solid (tetracene impurities give yellow color)

CAS RN

129-00-0
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Melting Point

313 °F (EPA, 1998), 150.62 °C, 151.2 °C, 151 °C, 313 °F
Record name PYRENE
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Synthesis routes and methods I

Procedure details

1-Pyrenemethanamide, hydrochloride was added to a cacodylate buffer solution (sodium cacodylate: 10 mM, pH 7.0; NaCl: 100 mM) at 10 μM, so that a solution thereof was obtained. The solution was irradiated with light having an excitation wavelength of 340 nm, and a fluorescence intensity was measured. A device used for measuring the fluorescence intensity and a slit width were the same as those in Example 13.
Name
1-Pyrenemethanamide, hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

In a typical preparation, 49.5 μmol of the oligosaccharide was dissolved in 1.25 mL of 0.1 M potassium phosphate, pH 6.0. Approximately 10 units of Dactylium dendroides galactose oxidase (EC 1.1.3.9, Worthington Biochemical Corp.) dissolved in 1.25 mL of water and approximately 180 units of catatase (E.C. 1.11.1.6, Sigma Chem. Co., from bovine liver) were added, and the solution was stirred gently for 30 min at room temperature. The pH was then lowered to 5.6 with 0.1 N HCl and 16.5 μmol of 4-(1-pyrene)butyryl hydrazide (Molecular Probes, Inc., Plano, TX) dissolved in 2.5 mL of tetrahydrofuran added. The reaction mixture was stirred at 37° C. for 2 h and then overnight at room temperature. For reduction of the Schiff's base, the pH was raised to 8.3 with 1 N NaOH, 3.75 mg of NaBH4 dissolved in 0.1 mL of ice-cold H2O was added, and the mixture was stirred for 30 min at room temperature and then 4 hours at 4° C. The pH was lowered to 5 with glacial acetic acid and the material concentrated on a rotary evaporator (40°-45° C.) to 150-300 μL. The reaction yields were usually greater than 90%. The products were purified by thin-layer chromatography on 1-mm-thick silica gel plates (Brinkmann Instruments, Inc., SIL G-100 UV 254). Each plate was developed initially in CHCl3 /CH3OH solution (9/1 v/v) to remove unreacted PBH from the reaction product, which remained at the origin. After the plate dried, it was developed in the same direction in n-butyl alcohol/glacial acetic acid/water (4/1/2 v/v/v). In this solvent system, each of the pyrenebutyryl hydrazide derivatives of lactose (LPBH), raffinose (RPBH), and stachyose (SPBH) moved as a major fluorescent band with Rf values of 0.78, 0.35, and 0.20, respectively. Each fluorescent band was scraped and desorbed from the silica by three successive washes with 2 mL of ice-cold water. Nonfluorescent impurities extracted from the silica were removed by adsorbing the product on a small reverse-phase chromatography column (SEP-PAK C18, Waters Associates, Milford, MA) followed by elution with CH3OH/H2O (3/1 v/v). Most of the methanol was then evaporated under a N2 stream at room temperature, the final product was lyophilized and dissolved in an isotonic "wash" buffer (30 mM sodium phosphate, pH 7.4, 117 mM NaCl, and 2.8 mM KCl) to give a final concentration of 0.5-2.0 mM in terms of pyrene, and the stock solutions were stored frozen at -20° C. Assay of the products yielded pyrene/oligosaccharide molar ratios of 0.85-1.1 for various preparations of LPBH, RPBH, and SPBH. Preparations of SPBH were also purified by high-pressure liquid chromatograhy using a reverse-phase C18 column (Waters Associates) and a linear gradient of CH3OH in H2O (50-100%, v/v). The results were similar with SPBH purified by either thin-layer or high-pressure liquid chromatography.
[Compound]
Name
oligosaccharide
Quantity
49.5 μmol
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0.1 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
4-(1-pyrene)butyryl hydrazide
Quantity
16.5 μmol
Type
reactant
Reaction Step Seven
[Compound]
Name
Schiff's base
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
3.75 mg
Type
reactant
Reaction Step Eight
Quantity
1.25 mL
Type
solvent
Reaction Step Nine
Name
Quantity
1.25 mL
Type
solvent
Reaction Step Ten

Synthesis routes and methods III

Procedure details

10 μl of a solution containing 400 nmol of 1-pyrenebutanoic acid, hydrazide (Molecular Probes) in DMSO was added to 50 nmol of lactose which had been dried adequately, and lactose was fully dissolved by sonication. 1 μl of acetic acid was added thereto and the mixture was stirred adequately. The reaction mixture was then heated at 90° C. for 1 hour. After the reaction mixture was dried using a centrifugation concentrator, 10 μl of a solution containing 2.5 M borane-dimethylamine complex and 30% acetic acid in DMSO was added to the residue, and the residue was fully dissolved by sonication. The mixture was then heated at 80° C. for 1 hour. The reaction mixture was dried using a centrifugation concentrator. The residue was re-dissolved in 50% acetonitrile and purified using normal phase high performance liquid chromatography. The molecular weight of the purified pyrene-labeled lactose was determined using a triple-quadrupole ion-spray mass-spectrometer API-300. As a result, a positive molecular ion (629.3) was observed.
[Compound]
Name
solution
Quantity
10 μL
Type
reactant
Reaction Step One
Quantity
400 nmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
lactose
Quantity
50 nmol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

1-Pyrenecarboxylic acid (1-PCA, 250 mg) was stirred in ethanol (400 mL) for 30 minutes. Herringbone-type carbon nanofiber (CNF, 500 mg) was added to the 1-PCA solution and stirred for 6 hours. Then, CNF doped with 1-PCA was recovered through filtration under reduced pressure. 1-PCA was introduced to CNF in order to form π-π interaction between pyrene and graphene of CNF. The 1-PCA-doped CNF has a hydrophilic surface and allows easy supporting of platinum. The 1-PCA-doped CNF (140 mg) was added to ethylene glycol (25 mL) and stirred for 10 minutes. Then, after adding NaOH (100 mg), the mixture was further stirred for 10 minutes. The concentration of NaOH was 0.1 M. NaOH serves to adjust pH for control of the platinum particle size. Subsequently, after adding PtCl4 (150 mg) and stirring for about 10 minutes, the mixture was refluxed at 160° C. for 3 hours. Then, platinum ions are reduced and adsorbed on the surface of CNF. In order to further increase the supporting ratio, after stirring at room temperature for 12 hours, the solution was further stirred for 24 hours after lowering pH to 1-2. The resulting solution was filtered under reduced pressure and washed several times with ultrapure water. The recovered catalyst was dried at 160° C. for 1 hour to remove impurities.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

3,6-dioxaoctanedioic acid (0.28 mmol) was dispersed in 100 ml of dichloromethane (CH2Cl2) in which 0.1 ml of oxalyl chloride ((COCl)2) and 15 μl of DMF were added, to prepare a solution. After the solution was stirred at ambient temperature for 4 hours, volatiles were removed from the solution and the residue was re-dissolved in a small amount of dichloromethane. After the solution was added slowly to dichloromethane solution in which 152 mg (0.70 mmol) of 1-aminopyrene and 0.2 ml (1.4 mmol) of triethylamine were dissolved, the solution was reacted at ambient temperature for 4 hours and the volatiles were removed. And then, the resulting product was partitioned between water and dichloromethane and the organic phase was separated and washed with water; the solvent was removed from the obtained organic phase; and then, re-crystallization was carried out with a solvent combination of dichloromethane and methanol. The target product, a pyrene compound of 3,6-dioctanedioic acid was obtained (reddish green solid, yield: 65%).
Quantity
0.28 mmol
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
15 μL
Type
solvent
Reaction Step One
Quantity
152 mg
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
65%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrene
Reactant of Route 2
Pyrene
Reactant of Route 3
Pyrene
Reactant of Route 4
Pyrene
Reactant of Route 5
Pyrene
Reactant of Route 6
Pyrene

Citations

For This Compound
785,000
Citations
DH Phillips - Nature, 1983 - nature.com
It is fifty years since the publication of the report on the isolation, from coal tar, and identification of the potent chemical carcinogen benzo(a)pyrene, the culmination of over 10 years of …
Number of citations: 754 www.nature.com
TM Figueira-Duarte, K Mullen - Chemical reviews, 2011 - ACS Publications
… describe many efforts to manage the pyrene chemical challenges and, consequently, establish a new pyrene chemistry that allows the use of pyrene in organic electronics. Moreover, …
Number of citations: 420 pubs.acs.org
JF Collins, JP Brown, SV Dawson, MA Marty - Regulatory toxicology and …, 1991 - Elsevier
Benzo[a]pyrene is the most studied carcinogenic polycyclic aromatic hydrocarbon and one of the most potent, and it is often used as a toxicological prototype or surrogate for all …
Number of citations: 171 www.sciencedirect.com
A Camerman, J Trotter - Acta Crystallographica, 1965 - scripts.iucr.org
Crystals of pyrene, C16H10, are monoclinic with four molecules in a unit cell of dimensions a= 13-649, b= 9-25~, c= 8" 470/~, fl= 100" 28, space group P21/a. The intensities of the …
Number of citations: 222 scripts.iucr.org
HH Liste, M Alexander - Chemosphere, 2000 - Elsevier
… pyrene in soil. The test method allowed for analysis of the entire sample of soil. More pyrene … Within approximately 8 weeks, as much as 74% of the pyrene disappeared from vegetated …
Number of citations: 380 www.sciencedirect.com
G Bains, AB Patel, V Narayanaswami - Molecules, 2011 - mdpi.com
… the use of pyrene and its derivatives as a probe to study biomolecules. Pyrene is one of the … The review will focus only on the use of pyrene to monitor conformation and conformational …
Number of citations: 304 www.mdpi.com
J Aguiar, P Carpena, JA Molina-Bolıvar… - Journal of colloid and …, 2003 - Elsevier
… Below the CMC the pyrene 1:3 ratio value … the pyrene 1:3 ratio decreases rapidly, indicating that the pyrene is sensing a more hydrophobic environment. Above the CMC, the pyrene 1:3 …
Number of citations: 837 www.sciencedirect.com
YU Zeng, PKA Hong, DA Wavrek - Water Research, 2000 - Elsevier
… Pyrene of natural and … of pyrene involving chemical oxidation followed by biological treatment. The objectives were to: (1) provide mechanistic details in the degradation of pyrene …
Number of citations: 119 www.sciencedirect.com
RJ Grosser, D Warshawsky… - Applied and Environmental …, 1991 - Am Soc Microbiol
We studied the mineralization of pyrene, carbazole, and benzo[a]pyrene in soils obtained from three abandoned coal gasification plants in southern Illinois. The soils had different …
Number of citations: 396 journals.asm.org
JD Moody, JP Freeman, PP Fu… - Applied and …, 2004 - Am Soc Microbiol
… benzo[a]pyrene, initially metabolized by microsomal cytochrome P450 enzymes to benzo[a]pyrene 7,8-epoxide, which is hydrolyzed by epoxide hydrolase to form benzo[a]pyrene 7,8-…
Number of citations: 247 journals.asm.org

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